molecular formula C13H19N3O8S B1603697 S-Pyruvylglutathione CAS No. 54398-03-7

S-Pyruvylglutathione

Cat. No.: B1603697
CAS No.: 54398-03-7
M. Wt: 377.37 g/mol
InChI Key: PPLZFKVEEDKGDM-YUMQZZPRSA-N
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Description

S-Pyruvylglutathione is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is characterized by the presence of a pyruvyl group attached to the sulfur atom of the cysteine residue in glutathione. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyruvylglutathione involves the reaction of glutathione with pyruvic acid. The reaction typically occurs under mild acidic conditions to facilitate the formation of the thioester bond between the sulfur atom of the cysteine residue and the carbonyl carbon of pyruvic acid. The reaction can be represented as follows:

Glutathione+Pyruvic AcidThis compound+Water\text{Glutathione} + \text{Pyruvic Acid} \rightarrow \text{this compound} + \text{Water} Glutathione+Pyruvic Acid→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve the use of bioreactors where the reaction conditions such as pH, temperature, and reactant concentrations are carefully controlled to optimize yield and purity. The use of immobilized enzymes or catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: S-Pyruvylglutathione undergoes various chemical reactions, including:

    Oxidation: The thioester bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group of the pyruvyl moiety can be reduced to form alcohols.

    Substitution: The thioester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thioester derivatives with substituted nucleophiles.

Scientific Research Applications

S-Pyruvylglutathione has several applications in scientific research, including:

    Chemistry: Used as a model compound to study thioester chemistry and reactivity.

    Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.

    Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.

    Industry: Utilized in the synthesis of other bioactive compounds and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of S-Pyruvylglutathione involves its participation in redox reactions. The thioester bond is reactive and can undergo nucleophilic attack, leading to the formation of various products. The compound can also act as an antioxidant by scavenging reactive oxygen species and protecting cellular components from oxidative damage .

Comparison with Similar Compounds

    S-Formylglutathione: Another derivative of glutathione with a formyl group attached to the sulfur atom.

    S-Acetylglutathione: Contains an acetyl group attached to the sulfur atom.

    S-Lactylglutathione: Features a lactyl group attached to the sulfur atom.

Uniqueness: S-Pyruvylglutathione is unique due to the presence of the pyruvyl group, which imparts distinct chemical reactivity and biological properties. Unlike other derivatives, it is specifically studied for its potential antioxidant properties and its role in redox biology .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2-oxopropanoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h7-8H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZFKVEEDKGDM-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54398-03-7
Record name S-Pyruvylglutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-LACTOYLGLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC76XF39H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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